molecular formula C18H22N4O2 B2693683 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-31-7

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2693683
CAS RN: 2034285-31-7
M. Wt: 326.4
InChI Key: UMQGVKSDKUKHCA-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic effects. The compound is also known by its chemical name, AZD-9291.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone and its analogues have been studied for their potential in antimicrobial and antitubercular applications. A study found that similar azetidinone analogues exhibited antimicrobial activity against various bacterial and fungal strains and showed in vitro antitubercular activity against Mycobacterium tuberculosis, indicating potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014). Another study on related compounds highlighted their synthesis and significant antimicrobial activity, further supporting their potential in this field (Salimon et al., 2011).

Synthesis and Characterization

Metal-Complexation and Environmental Applications

The compound and its derivatives have been examined for metal-complexation properties. A study showed that hydroxypyrimidinone-functionalized sepharose, which is structurally similar, exhibits high chelating capacity for metal ions, suggesting potential environmental applications (Esteves et al., 2005).

Potential in Cancer Treatment

There's evidence suggesting the potential of these compounds in cancer treatment. A study discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, structurally related to the compound, showing high antiproliferative activity and suggesting its use as an anti-cancer agent (Via et al., 2008).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(2)14-4-6-16(7-5-14)24-12-17(23)22-10-15(11-22)21-18-19-8-3-9-20-18/h3-9,13,15H,10-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQGVKSDKUKHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

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